Enhanced Lipophilicity (XLogP3) of the 2,3-Dimethylphenyl Substituent vs. Phenyl, m-Tolyl, and 4-Methylphenyl Analogs
The target compound displays an XLogP3 of 6, which is 0.7 units higher than the phenyl analog (XLogP3 = 5.3) and 1.5 units higher than the 4-methylphenyl analog (XLogP3 = 4.5) [1][2][3]. This increase in lipophilicity arises from the two methyl groups on the N‑phenyl substituent and is expected to enhance membrane permeability and CNS penetration potential compared to less lipophilic close analogs.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 6 |
| Comparator Or Baseline | Phenyl analog (CAS 688335-43-5): XLogP3 = 5.3; 4-methylphenyl analog (CAS 851131-51-6): XLogP3 = 4.5 |
| Quantified Difference | ΔXLogP3 = +0.7 vs. phenyl analog; +1.5 vs. 4-methylphenyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability; for CNS or intracellular target applications, the target compound's logP advantage may improve cell-based potency and brain exposure relative to less lipophilic analogs.
- [1] PubChem Compound Summary for CID 4422470, "N-(4-butylphenyl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide." National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 4104274, "N-(4-butylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide." National Center for Biotechnology Information, 2025. View Source
- [3] PubChem Compound Summary for CID 3359753, "2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide." National Center for Biotechnology Information, 2025. View Source
